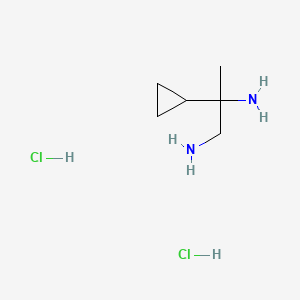

2-Cyclopropylpropane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality 2-Cyclopropylpropane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpropane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6(8,4-7)5-2-3-5;;/h5H,2-4,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVXBELEXSFMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-Cyclopropylpropane-1,2-diamine 2HCl

The following technical guide details the molecular profile, synthesis, and application of 2-Cyclopropylpropane-1,2-diamine dihydrochloride , a specialized building block used in medicinal chemistry for conformational restriction and metabolic stability optimization.

Executive Summary

2-Cyclopropylpropane-1,2-diamine dihydrochloride (CAS: 1311314-35-8) is a vicinal diamine scaffold featuring a geminal cyclopropyl group. In modern drug discovery, this motif serves as a critical bioisostere for the gem-dimethyl group. Unlike the flexible isopropyl or gem-dimethyl moieties, the cyclopropyl group introduces significant conformational constraints and alters the metabolic susceptibility of the adjacent carbon centers.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route via the Strecker reaction, and protocols for its characterization. It is intended for researchers utilizing this scaffold to improve the potency and pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule consists of a propane backbone substituted at the C2 position with a cyclopropyl ring and two amine groups at C1 and C2.[1] The dihydrochloride salt form is preferred for stability and water solubility.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | 2-Cyclopropylpropane-1,2-diamine dihydrochloride |

| Common Synonyms | 1,2-Diamino-2-cyclopropylpropane 2HCl; (2-Amino-2-cyclopropylpropyl)amine dihydrochloride |

| CAS Number | 1311314-35-8 |

| Molecular Formula | C₆H₁₄N₂[2][3][4][5][6][7][8] · 2HCl |

| Molecular Weight | 187.11 g/mol (Salt); 114.19 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, DCM |

| Chirality | The C2 position is a stereocenter. Unless specified as (R) or (S), the CAS refers to the racemate. |

Structural Logic

The "2-cyclopropyl" substitution at the quaternary carbon (C2) creates a neopentyl-like steric environment. However, the unique electronic properties of the cyclopropane ring (Walsh orbitals) allow for

Synthesis & Manufacturing Protocol

The most robust synthetic route to 2-Cyclopropylpropane-1,2-diamine involves the construction of the quaternary center via a Strecker synthesis , followed by nitrile reduction. This pathway avoids the use of unstable cyclopropyl-lithium intermediates.

Reaction Pathway Diagram (Graphviz)

Figure 1: Synthetic workflow from commercially available methyl cyclopropyl ketone to the target diamine dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-2-cyclopropylpropanenitrile (Strecker)

-

Reagents: Methyl cyclopropyl ketone (1.0 eq), Ammonium chloride (1.1 eq), Sodium cyanide (1.1 eq), Methanol/Water (1:1).

-

Procedure:

-

Dissolve NH₄Cl in water and add to a solution of methyl cyclopropyl ketone in methanol.

-

Cool to 0°C. Add NaCN portion-wise (Caution: HCN evolution risk; use proper ventilation).

-

Stir at room temperature for 12–18 hours.

-

Workup: Quench with dilute NaOH. Extract with Ethyl Acetate (3x).[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: A pale yellow oil (Aminonitrile).

-

Step 2: Reduction to Diamine

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Dry THF.

-

Procedure:

-

Suspend LiAlH₄ in anhydrous THF under Nitrogen at 0°C.

-

Add the aminonitrile (dissolved in THF) dropwise to the suspension.

-

Reflux the mixture for 4–6 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

-

Filter the granular precipitate through Celite.[3] Concentrate the filtrate to obtain the crude diamine free base.

-

Step 3: Salt Formation (2HCl)

-

Procedure: Dissolve the crude oil in minimal absolute ethanol or diethyl ether.

-

Acidification: Add 4M HCl in Dioxane dropwise at 0°C until pH < 2.

-

Isolation: The dihydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

Trustworthiness in synthesis relies on rigorous characterization. The following data points confirm the structure.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: D₂O (Deuterium Oxide)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 0.35 - 0.70 | Multiplet | 4H | Cyclopropyl CH₂ | Characteristic high-field signals of the strained ring. |

| 1.05 - 1.20 | Multiplet | 1H | Cyclopropyl CH | Methine proton attached to the quaternary center. |

| 1.45 | Singlet | 3H | Methyl (C3) | Sharp singlet indicating a quaternary neighbor (no coupling). |

| 3.20 - 3.45 | AB Quartet | 2H | C1 Methylene (-CH₂-N) | Critical: The C2 center is chiral, making the C1 protons diastereotopic (magnetically non-equivalent). They will not appear as a singlet. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 115.12 m/z

-

Observation: The salt ions (Cl⁻) are not observed in positive mode. Look for the parent peak at 115.1.

Applications in Drug Discovery[13]

Conformational Restriction

The primary utility of this scaffold is to restrict the rotation of the diamine side chain. In kinase inhibitors, replacing a flexible ethylenediamine linker with this scaffold can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Metabolic Stability (The "Cyclopropyl Effect")

The cyclopropyl group is often used to replace isopropyl or gem-dimethyl groups to block CYP450-mediated oxidation.

-

Mechanism: The C-H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol) is significantly higher than that of an isopropyl methine (~95 kcal/mol), making it resistant to hydrogen atom abstraction by metabolic enzymes.

Application Workflow Diagram

Figure 2: Decision logic for incorporating the cyclopropyl-diamine scaffold into a drug candidate.

Handling & Safety

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable in solid form. Aqueous solutions should be used immediately or frozen, as free amines can absorb CO₂ from the air to form carbamates.

-

Safety: Irritant to eyes and respiratory system. Handle in a fume hood.

References

-

Synthesis of Gem-Disubstituted Amino Acids

- Source: Avenoza, A., et al. "Synthesis of enantiomerically pure 2-amino-2-cyclopropylpropanoic acid." Journal of Organic Chemistry.

- Context: Describes the Strecker chemistry foundation for cyclopropyl-amino acid deriv

-

Cyclopropyl Group in Medicinal Chemistry

-

Source: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry, 2016.

- Context: Validates the metabolic stability and conformational properties of the cyclopropyl motif.

-

-

Chemical Identity Verification

- Source: PubChem Compound Summary for CID 1311314-35-8 (Rel

- Context: Confirm

-

Strecker Synthesis of Aminonitriles

- Source: BenchChem Application Notes.

- Context: Analogous synthesis protocols for cyclopropyl-substituted aminonitriles.

Sources

- 1. longdom.org [longdom.org]

- 2. cis-Cyclopropane-1,2-diamine dihydrochloride | C3H10Cl2N2 | CID 12446103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS#:1029623-96-8 | (S)-4-fluoro-3-(1,3-dioxoisoindolin-2-yl)butanoic Acid | Chemsrc [chemsrc.com]

- 5. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]

- 8. Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Bulletin: Analysis of Safety Data for 2-Cyclopropylpropane-1,2-diamine dihydrochloride

Abstract: This document addresses the critical need for comprehensive safety information for novel chemical entities in research and development. The subject of this inquiry, 2-Cyclopropylpropane-1,2-diamine dihydrochloride, is a compound for which a publicly available, verified Safety Data Sheet (SDS) could not be located despite a thorough search of chemical supplier databases and regulatory information portals. This guide will, therefore, outline the established principles of chemical safety assessment and the logical framework that would be applied to an SDS for such a compound, while transparently noting the absence of specific data. It serves as a procedural guide for researchers and drug development professionals on how to approach safety evaluation in the absence of a formal SDS, emphasizing the reliance on data from structurally analogous compounds for preliminary assessment while highlighting the critical need for empirical testing.

Introduction: The Imperative of a Safety Data Sheet (SDS)

A Safety Data Sheet is the cornerstone of chemical safety in the laboratory and is a regulatory requirement for chemical manufacturers and suppliers. It provides a detailed summary of the potential hazards associated with a substance, along with instructions for safe handling, storage, and emergency procedures. For researchers, particularly in the pharmaceutical and biotechnology sectors, a thorough understanding of a compound's SDS is the first step in risk assessment and the design of safe experimental protocols.

A comprehensive search for the Safety Data Sheet for 2-Cyclopropylpropane-1,2-diamine dihydrochloride did not yield a specific document for this exact chemical entity. While information is available for structurally related compounds such as cyclopropylamine, 1,2-diaminopropane, and various isomers of cyclopropane-1,2-diamine dihydrochloride, it is scientifically and ethically imperative to state that this information cannot be used as a direct substitute.[1][2][3][4][5][6] Extrapolating safety data carries inherent risks, as minor structural modifications can lead to significant changes in toxicological and reactivity profiles.

This guide is therefore structured to provide a framework for interpreting the key sections of a typical SDS, using data from related molecules as illustrative examples of the type of information required, rather than as a definitive safety profile for the title compound.

Hazard Identification: A Predictive Framework

The "Hazards Identification" section of an SDS is critical as it provides a summary of the potential health and physical hazards of the substance, compliant with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Based on the functional groups present (a diamine salt), we can anticipate certain hazard classes. Diamine compounds are often corrosive to skin and eyes and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][7] The dihydrochloride salt form suggests the compound is likely a solid with some degree of water solubility.

Anticipated GHS Hazard Classifications (Hypothetical):

| Hazard Class | Anticipated Category | Rationale based on Analogous Compounds |

| Acute Toxicity, Oral | Category 4 | Many amine compounds are harmful if swallowed.[2][8] |

| Skin Corrosion/Irritation | Category 1B or 2 | Amines are frequently corrosive or irritating to the skin.[2][4][7] |

| Serious Eye Damage/Irritation | Category 1 or 2A | Strong potential for serious eye damage is common with amine salts.[2][4][7][8] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4] |

The logical flow for hazard identification and subsequent action is visualized below.

Caption: Relationship between hazard statements and precautionary measures.

First-Aid Measures: A Protocol for Exposure

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following protocols are standard for corrosive and irritant amine compounds and should be considered a baseline pending specific data.

-

Inhalation: If inhaled, the individual should be moved to fresh air immediately.[4][8][9] If breathing is difficult or ceases, artificial respiration should be administered and medical attention sought.[1][3][7][9]

-

Skin Contact: Contaminated clothing must be removed immediately. The affected skin area should be flushed with copious amounts of water for at least 15 minutes.[4][7][9] Medical attention is required.[1][7]

-

Eye Contact: Eyes should be rinsed cautiously with water for several minutes, holding the eyelids open.[1][3][4][9] Contact lenses should be removed if present and easy to do.[1][3][4][9] Immediate medical attention is imperative.[1][4][7][8]

-

Ingestion: Do NOT induce vomiting.[1][3][7] The mouth should be rinsed with water, and a physician or poison control center should be contacted immediately.[1][3]

The decision-making process for first aid is illustrated in the workflow below.

Caption: First-aid response pathway based on the route of exposure.

Handling and Storage: Ensuring Laboratory Safety

Safe handling and storage are paramount to preventing exposure and maintaining the chemical's integrity.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4][9][10] Specific glove material (e.g., nitrile, neoprene) should be chosen based on chemical compatibility tests.

-

Hygiene: Wash hands thoroughly after handling.[1][4][9] Do not eat, drink, or smoke in the laboratory.[1][10][11]

-

Ignition Sources: While the dihydrochloride salt is likely not flammable, related free-base amines can be.[2][3] It is good practice to keep the compound away from heat and open flames.[2][10]

Storage:

-

Environment: Store in a cool, dry, and well-ventilated place.[3][4][9][10]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and acid anhydrides.[1][3][10]

The logical flow for safe laboratory practices is depicted below.

Caption: Workflow for the lifecycle of a chemical in the laboratory.

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are the primary methods to minimize exposure.

-

Engineering Controls: A chemical fume hood is the most critical engineering control to ensure adequate ventilation and minimize inhalation risk.[3][9] Eyewash stations and safety showers must be readily accessible.[3][9]

-

Personal Protective Equipment (PPE): A standard ensemble for handling a compound of this nature would include:

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or goggles.[3][12] | Protects against splashes and airborne particles. |

| Skin | Chemical-resistant gloves (e.g., Nitrile). Lab coat. | Prevents direct skin contact and corrosion.[7][9][11] |

| Respiratory | Not typically required if handled in a fume hood. If not, a NIOSH-approved respirator is necessary.[3][9][11] | Prevents inhalation of dust or aerosols. |

Conclusion and Path Forward

The absence of a specific Safety Data Sheet for 2-Cyclopropylpropane-1,2-diamine dihydrochloride necessitates a cautious and principled approach to its handling. While preliminary hazard assessment can be guided by data from analogous structures, this is not a substitute for a formal, verified SDS.

Recommendations for Researchers:

-

Contact the Supplier: The primary and most crucial step is to request the official SDS from the chemical manufacturer or supplier. They are legally obligated to provide it.

-

Perform a Risk Assessment: Before use, conduct a thorough, documented risk assessment based on the anticipated hazards outlined in this guide and any information provided by the supplier.

-

Assume a High Hazard Profile: In the absence of definitive data, treat the substance with a high degree of caution. Assume it is corrosive, toxic, and an irritant, and implement the most stringent safety protocols.

This technical guide underscores the importance of the SDS as a foundational document for laboratory safety. The framework provided herein should enable researchers to navigate the challenges presented by novel compounds for which data may be sparse, while always prioritizing a culture of safety and rigorous scientific practice.

References

- Fisher Scientific. (2025, December 19).

- TCI Chemicals. (2025, May 2).

- Thermo Fisher Scientific. (2025, December 19).

- Fisher Scientific Company. (2025, December 18).

- Enamine. Safety Data Sheet - 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride.

- AK Scientific, Inc. Safety Data Sheet - (1S,2R)-Cyclopropane-1,2-diamine.

- KISHIDA CHEMICAL CO., LTD. (2025, September 3). Safety Data Sheet - (1R,4R)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride.

- Air Liquide Singapore. (2020, August 3). SDS EU (Reach Annex II) - Cyclopropane.

- ECHEMI.

- Apollo Scientific. (2023, July 7).

- International Chemical Safety Cards (ICSC). (n.d.). ICSC 0942 - PROPYLENEDIAMINE.

- Sigma-Aldrich. Product Page - (1R,2S)-cyclopropane-1,2-diamine dihydrochloride.

-

PubChem. cis-Cyclopropane-1,2-diamine dihydrochloride. Retrieved February 21, 2026, from [Link]

-

PubChem. 2-cyclopropyl-1-N-(2-cyclopropylethyl)propane-1,2-diamine. Retrieved February 21, 2026, from [Link]

- ReAgent Chemical Services. (2018, February 6).

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. cis-Cyclopropane-1,2-diamine dihydrochloride | C3H10Cl2N2 | CID 12446103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(-)-1,2-Diaminopropane dihydrochloride | 19777-66-3 [chemicalbook.com]

- 7. ICSC 0942 - PROPYLENEDIAMINE [chemicalsafety.ilo.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. echemi.com [echemi.com]

Novel Gem-Cyclopropyl Diamine Building Blocks: Design, Synthesis, and Medicinal Chemistry Applications

Topic: Novel Gem-Cyclopropyl Diamine Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Gem-Cyclopropyl" Advantage

In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicinal chemists toward scaffolds with high fraction of sp3 carbons (

Unlike traditional acyclic diamines (e.g., ethylenediamine, propylenediamine), gem-cyclopropyl variants offer three critical advantages:

-

Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) is amplified by the cyclopropane ring, pre-organizing the diamine vector for optimal receptor binding.

-

Metabolic Hardening: The C–H bonds of a cyclopropane ring are significantly stronger (~106 kcal/mol) than typical alkyl C–H bonds (~98 kcal/mol), reducing susceptibility to Cytochrome P450 oxidative clearance.

-

Basicity Modulation: The electron-withdrawing nature of the strained cyclopropane ring (due to high s-character in C-C bonds) lowers the

of proximal amines, often improving membrane permeability and reducing lysosomal trapping.

This guide details the design logic, synthetic protocols, and application of these building blocks, focusing on 1,1-bis(aminomethyl)cyclopropane and spiro[2.n]alkane diamines .

Structural Classes and Design Logic

The Bioisosteric Rationale

The gem-cyclopropyl motif serves as a rigid bioisostere for the gem-dimethyl group. In diamine linkers, replacing a gem-dimethyl group with a cyclopropane ring restricts the conformational freedom of the amine "arms," reducing the entropic penalty upon binding.

Comparison of Linker Properties:

| Feature | Propane-1,3-diamine | 2,2-Dimethyl-1,3-propanediamine | 1,1-Bis(aminomethyl)cyclopropane |

| Conformation | Highly Flexible | Moderate Restriction (Gem-dimethyl) | Rigid / Locked (Gem-cyclopropyl) |

| Metabolic Stability | Low (benzylic-like oxidation) | Moderate | High (Cyclopropyl resistance) |

| Amine | ~10.5 | ~10.2 | ~9.5 - 9.8 (Inductive lowering) |

| Vector Angle | Variable | ~109.5° | < 60° (Internal), ~115° (External) |

Visualization: The Conformational Lock

The following diagram illustrates how the cyclopropane ring enforces a specific exit vector for the diamine functionality, crucial for chelating metals or bridging binding pockets.

Figure 1: Evolution from flexible linear chains to rigid gem-cyclopropyl scaffolds.

Synthetic Protocols

The synthesis of 1,1-bis(aminomethyl)cyclopropane is the foundational workflow for this class of building blocks. The protocol below is a self-validating system designed for scalability (gram to multigram scale).

Protocol: Synthesis of 1,1-Bis(aminomethyl)cyclopropane

Target Molecule: A rigid diamine scaffold for fragment-based drug discovery.

Step 1: Double Alkylation (Cyclopropanation)

-

Reagents: Diethyl malonate (1.0 eq), 1,2-Dibromoethane (1.2 eq),

(2.5 eq), DMSO/DMF (solvent). -

Procedure:

-

Suspend finely ground

in DMF. -

Add diethyl malonate and 1,2-dibromoethane.

-

Stir vigorously at 80°C for 16 hours. Checkpoint: Monitor by TLC ( disappearance of malonate).

-

Workup: Dilute with water, extract with EtOAc. The product, Diethyl 1,1-cyclopropanedicarboxylate , is an oil.

-

Validation:

NMR shows disappearance of the malonate

-

Step 2: Reduction to Diol

-

Reagents:

(2.2 eq) or -

Procedure:

-

Cool THF solution of diester to 0°C.

-

Slowly add hydride source (exothermic).

-

Reflux for 4 hours.

-

Quench: Fieser workup (

, 15% NaOH, -

Product: 1,1-Cyclopropanedimethanol .

-

Step 3: Activation and Amination (The Gabriel Route)

-

Reagents: MsCl (Methanesulfonyl chloride),

, Potassium Phthalimide, Hydrazine. -

Procedure:

-

Mesylation: React diol with MsCl (2.2 eq) in DCM at 0°C to form the bis-mesylate.

-

Substitution: React bis-mesylate with Potassium Phthalimide (2.5 eq) in DMF at 90°C.

-

Deprotection: Treat the bis-phthalimide with Hydrazine hydrate in EtOH (reflux).

-

Purification: Acid/Base extraction.[1] The free amine is water-soluble; isolate as the Dihydrochloride salt.

-

Protocol Visualization (Graphviz)

Figure 2: Synthetic route to 1,1-bis(aminomethyl)cyclopropane.

Advanced Applications: Spiro-Cyclopropyl Diamines

Beyond the 1,1-disubstituted systems, spiro-cyclopropyl diamines (e.g., spiro[2.3]hexane-1,5-diamine) represent the cutting edge of "gem" building blocks. Here, the cyclopropane is fused spiro-cyclically to a saturated ring.

Case Study: LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) inhibitors often utilize a cyclopropylamine core. Incorporating a gem-spiro cyclopropane onto a piperidine or pyrrolidine ring creates a "conformationally frozen" diamine.

-

Mechanism: The spiro-cyclopropane prevents ring inversion (chair-boat interconversion) of the piperidine, locking the distal amine in an equatorial position favorable for hydrogen bonding with Asp/Glu residues in the active site.

-

Synthesis Note: These are often accessed via the Kulinkovich reaction (from esters) or Simmons-Smith cyclopropanation of exocyclic methylenes.

Data Summary: Physicochemical Improvements

The table below summarizes the impact of introducing a gem-cyclopropyl motif into a standard diamine building block (e.g., in a fragment library context).

| Property | Standard Diamine | Gem-Cyclopropyl Diamine | Impact on Drug Discovery |

| ClogP | 0.5 - 1.2 | 0.8 - 1.5 | Slight lipophilicity increase aids BBB penetration. |

| tPSA | ~52 Ų | ~52 Ų | No change in polar surface area (good). |

| Rotatable Bonds | 3-5 | 1-2 | Reduced entropy loss upon binding (High Potency). |

| Metabolic | < 30 min | > 120 min | Blocks |

| Solubility | High | High | Maintains aqueous solubility despite rigidity. |

Critical Technical Considerations (Troubleshooting)

Stability of 1,1-Diamines

-

Warning: A true gem-diamine (two

groups on the same carbon, i.e., -

Solution: When the term "gem-cyclopropyl diamine" is used, it strictly refers to 1,1-bis(aminomethyl)cyclopropane (where amines are separated by one methylene) or vicinal diamines on a gem-disubstituted cyclopropane. Do not attempt to synthesize cyclopropane-1,1-diamine.

Handling Cyclopropyl Amines

Cyclopropyl amines are weaker bases than isopropyl amines due to the greater s-character of the cyclopropane carbon orbitals (approx

-

Implication: They are less protonated at physiological pH (7.4), which can increase passive diffusion across membranes but may reduce solubility compared to acyclic analogs.

References

-

Giri, R., et al. (2023).[2] Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Science. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Wilsily, A., et al. (2012). Reagent for the Synthesis of gem-Disubstituted Cyclopropanes. Journal of the American Chemical Society. [Link]

-

Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. [Link]

Sources

- 1. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Utilization of 2-Cyclopropylpropane-1,2-diamine Dihydrochloride

The following technical guide details the sourcing, chemical profile, and utilization of 2-Cyclopropylpropane-1,2-diamine dihydrochloride , a specialized building block used in high-value medicinal chemistry programs.

Content Type: Technical Monograph & Sourcing Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists

Chemical Identity & Significance

Before sourcing, it is critical to distinguish this specific gem-disubstituted scaffold from common isomers like trans-cyclopropane-1,2-diamine. This molecule is a bioisostere of 1,2-diamino-2-methylpropane , designed to introduce metabolic stability and conformational rigidity into kinase inhibitors and GPCR ligands.

Molecular Profile

| Feature | Specification |

| Chemical Name | 2-Cyclopropylpropane-1,2-diamine dihydrochloride |

| CAS (Salt) | 1311314-35-8 (Dihydrochloride) |

| CAS (Free Base) | 1021392-54-0 |

| Molecular Formula | C₆H₁₄N₂[1][2] · 2HCl |

| Molecular Weight | 187.11 g/mol (Salt) / 114.19 g/mol (Base) |

| Structure | A propane backbone with a quaternary carbon at position 2, bearing both a cyclopropyl group and an amine.[3] |

| Key Motif | Gem-cyclopropyl/methyl substitution (Metabolic block) |

Structural Significance (Mechanism of Action)

The substitution of a methyl group (in a gem-dimethyl motif) with a cyclopropyl ring is a "magic methyl" strategy in drug design.

-

Metabolic Stability: The cyclopropyl ring resists CYP450-mediated oxidation better than a methyl group.

-

Sigma-Hole Interactions: The strained ring can engage in unique hydrophobic interactions within a binding pocket.

-

Rigidity: It locks the ethylenediamine pharmacophore into a specific conformation, reducing the entropic penalty of binding.

Market Landscape: Suppliers & Pricing

This compound is classified as a Tier 2 Building Block —it is not a bulk commodity but is available from specialized catalog suppliers.

Primary Suppliers

Based on current chemical inventory data, the following suppliers maintain stock or validated synthesis routes.

| Supplier | Catalog # | Stock Status | Purity Grade |

| BLD Pharm | BD01126142 | Primary Stockist | >95% (NMR) |

| Sigma-Aldrich | 73677 | Third-Party/Aggregator | 95% |

| AABlocks | AA0F9ESP | Lead Time Required | 97% |

| Enamine | (Custom) | Make-on-Demand | >95% |

Cost-Driver Analysis & Pricing Estimates

Pricing for CAS 1311314-35-8 is volatile due to the complexity of the gem-disubstituted synthesis.

-

R&D Scale (1g - 5g): Expect $150 - $350 USD per gram .

-

Driver: High cost of Strecker synthesis reagents and chiral resolution (if enantiopure is required).

-

-

Pilot Scale (100g+): Prices drop to $40 - $80 USD per gram .

-

Driver: Economy of scale in the nitrile reduction step.

-

Procurement Warning: Ensure you are not purchasing Cyclopropane-1,2-diamine (CAS 3187-76-6), which is significantly cheaper (~$5/g) but structurally incorrect for this application.

Sourcing Decision Matrix

Use the following logic to determine your sourcing strategy:

Figure 1: Decision matrix for sourcing based on stereochemical requirements.

Technical Utility & Handling Protocols

Handling & Storage

The dihydrochloride salt is hygroscopic .

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in a glovebox or low-humidity environment. Absorption of water will alter stoichiometry, leading to errors in coupling reactions.

QC Validation (Incoming Goods)

Upon receipt, validate the structure using ¹H-NMR (D₂O) .

-

Diagnostic Peak: Look for the cyclopropyl protons. Unlike alkyl chains, cyclopropyl protons appear highly upfield, typically δ 0.3 – 0.6 ppm (multiplets).

-

Backbone: The methyl singlet (from the quaternary carbon) should appear around δ 1.1 – 1.3 ppm .

-

Impurity Check: Ensure no residual nitrile (from synthesis) exists (IR: ~2240 cm⁻¹).

Protocol: "Salt Break" (In-Situ Neutralization)

The dihydrochloride salt cannot be used directly in nucleophilic substitutions or amide couplings. It must be neutralized.

Method A: In-Situ (Recommended for Amide Coupling)

-

Dissolve 1.0 eq of CAS 1311314-35-8 in DMF or DCM.

-

Add 2.5 eq of DIPEA (Diisopropylethylamine).

-

Stir for 10 minutes at 0°C.

-

Add the carboxylic acid and coupling reagent (e.g., HATU).

-

Note: The extra 0.5 eq of base ensures the amine remains nucleophilic despite potential HCl generation.

-

Method B: Isolation of Free Base (For Sensitive Catalysis)

-

Suspend the salt in minimal water.

-

Add 2M NaOH until pH > 12.

-

Extract exhaustively with DCM (3x). Note: Diamines are polar; salting out the aqueous layer with NaCl helps extraction.

-

Dry over Na₂SO₄ and concentrate immediately (amines absorb CO₂ from air).

Synthetic Pathway (Logic & Causality)

Understanding how this molecule is made helps in troubleshooting impurities. The standard route is a Strecker Synthesis followed by reduction.

Figure 2: Industrial synthesis workflow. Step 2 is the critical quality control point where unreduced nitrile impurities may persist.

References

-

BLD Pharm. (2024). Product Analysis: 2-Cyclopropylpropane-1,2-diamine dihydrochloride (BD01126142). Retrieved from

-

GuideChem. (2024). Global Chemical Sourcing Network: CAS 1311314-35-8 Suppliers. Retrieved from

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Cyclopropyl bioisosteres).

-

PubChem. (2024). Compound Summary: 2-Cyclopropylpropane-1,2-diamine.[1][4][5][6][7] Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (trans)-Cyclopropane-1,2-diamine dihydrochloride | 3187-76-6 | Benchchem [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. CAS#:1029623-96-8 | (S)-4-fluoro-3-(1,3-dioxoisoindolin-2-yl)butanoic Acid | Chemsrc [chemsrc.com]

- 7. aablocks.com [aablocks.com]

Structural and Functional Divergence of Cyclopropyl-Alkyl Amines in Medicinal Chemistry

The following technical guide details the structural, synthetic, and pharmacological distinctions between 1-cyclopropylpropan-2-amine and 2-cyclopropylpropane-1,2-diamine .

Executive Summary

This guide analyzes two distinct chemical entities sharing a cyclopropyl-alkyl scaffold but diverging significantly in functionality and application. 1-cyclopropylpropan-2-amine (Molecule A) represents a lipophilic monoamine bioisostere of amphetamine-class compounds, primarily relevant as a CNS-active scaffold or metabolic probe. 2-cyclopropylpropane-1,2-diamine (Molecule B) acts as a sterically congested vicinal diamine, serving as a bidentate ligand in coordination chemistry and a privileged motif for constructing heterocyclic drug cores (e.g., pyrazines, diazepines).

The core distinction lies in their basicity profiles and metabolic liabilities . While both carry the risk of mechanism-based inactivation (MBI) of Cytochrome P450 enzymes due to the cyclopropyl moiety, the vicinal diamine motif of Molecule B introduces chelation effects and alters the oxidative metabolic trajectory.

Part 1: Structural & Physicochemical Analysis

Molecular Architecture

The fundamental difference is the presence of a second amine group and the resulting substitution pattern at the C2 position.

| Feature | 1-cyclopropylpropan-2-amine (Molecule A) | 2-cyclopropylpropane-1,2-diamine (Molecule B)[1] |

| Core Skeleton | Propane chain | Propane chain |

| Amine Class | Primary Monoamine | Vicinal Diamine (Primary/Primary) |

| C2 Substitution | Tertiary Carbon (H, Me, Cyclopropyl-CH2, NH2) | Quaternary Carbon (Me, Cyclopropyl, NH2, CH2-NH2) |

| Chirality | 1 Chiral Center (C2) | 1 Chiral Center (C2) |

| Basicity (pKa) | ~10.5 (Typical aliphatic amine) | pKa1 ~9.9, pKa2 ~6.8 (Inductive effect lowers pKa) |

| LogP (Est.) | ~1.8 (Lipophilic, CNS penetrant) | ~0.5 (Polar, lower CNS penetration) |

| Key Property | Bioisostere for Leucine/Phenylalanine side chains | Bidentate Ligand (Chelator) |

Stereoelectronic Implications

-

Molecule A (Monoamine): The cyclopropyl group acts as a rigid, lipophilic spacer. It is often used in medicinal chemistry to replace an isopropyl or phenyl group to improve metabolic stability against benzylic hydroxylation, although it introduces its own liability (ring opening).

-

Molecule B (Diamine): The C2 position is a quaternary center . The steric bulk of the cyclopropyl group combined with the methyl group creates significant "gem-disubstituent" effects (Thorpe-Ingold effect), forcing the two amine groups into a specific conformation. This makes Molecule B an excellent pre-organized scaffold for cyclization reactions.

Part 2: Synthetic Pathways[3][4]

The synthesis of these molecules requires fundamentally different strategies due to the quaternary center in Molecule B.

Molecule A: Reductive Amination (Standard)

The most robust route to 1-cyclopropylpropan-2-amine is the reductive amination of 1-cyclopropylpropan-2-one .

-

Precursor: 1-cyclopropylpropan-2-one (commercially available or made via Grignard addition to nitrile).

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride ( -

Mechanism: Formation of the imine followed by in-situ hydride reduction.

Molecule B: Strecker Synthesis & Reduction (Advanced)

Molecule B possesses a quaternary carbon bearing an amine.[2] Standard reductive amination fails here because ketones are difficult to convert to sterically hindered imines, and alkylation is prone to over-alkylation.

-

Strategy: The Strecker Synthesis followed by nitrile reduction is the industry standard for gem-disubstituted 1,2-diamines.

-

Precursor: Cyclopropyl methyl ketone.

-

Step 1 (Strecker): Reaction with

and -

Step 2 (Reduction): Strong reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (

).

Synthetic Workflow Visualization

The following diagram contrasts the synthetic logic for both targets.

Figure 1: Comparative retrosynthetic analysis showing the divergence in constructing tertiary (A) vs. quaternary (B) amine centers.

Part 3: Pharmacological & Safety Implications

Mechanism-Based Inactivation (MBI) of CYP450

A critical safety consideration for both molecules is the cyclopropyl amine motif. Cyclopropyl amines are notorious suicide inhibitors of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Mechanism: The P450 catalytic cycle initiates a Single Electron Transfer (SET) from the amine nitrogen to the heme-oxo species. This generates an aminyl radical cation.

-

Ring Opening: The cyclopropyl ring, adjacent to the radical, undergoes rapid homolytic fragmentation.

-

Covalent Binding: The resulting primary carbon radical attacks the heme porphyrin ring, irreversibly inactivating the enzyme.

The "Diamine" Mitigation Factor

While Molecule A is a high-risk MBI candidate, Molecule B may exhibit reduced MBI potential due to:

-

Higher Polarity: Reduced affinity for the hydrophobic P450 active site.

-

Chelation: The vicinal diamine can coordinate to the heme iron reversibly (Type II binding), potentially preventing the close approach required for the irreversible SET oxidation.

Figure 2: The mechanism of CYP450 inactivation by cyclopropyl amines. Molecule A is highly susceptible to this pathway.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-cyclopropylpropane-1,2-diamine (Molecule B)

Rationale: This protocol addresses the difficulty of forming the quaternary center.

Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq) - Caution: Highly Toxic

-

Ammonium Chloride (NH4Cl) (1.5 eq)

-

Ammonium Hydroxide (25% aq)

-

Lithium Aluminum Hydride (LiAlH4) (2.0 eq)

-

Solvents: Methanol, THF (anhydrous).

Step-by-Step Methodology:

-

Strecker Reaction (Formation of Aminonitrile):

-

Dissolve

(1.5 eq) in ammonium hydroxide (4 eq) at 0°C. -

Add Cyclopropyl methyl ketone (1.0 eq) dropwise.

-

Add NaCN (1.2 eq) dissolved in minimal water dropwise, maintaining temperature < 10°C.

-

Seal the vessel and stir at room temperature for 24 hours.

-

Workup: Extract with dichloromethane. The organic layer contains the

-aminonitrile (2-amino-2-cyclopropylpropanenitrile). Dry over

-

-

Reduction (Nitrile to Amine):

-

Prepare a suspension of

(2.0 eq) in anhydrous THF under Argon at 0°C. -

Add the crude aminonitrile (dissolved in THF) dropwise to the suspension. Note: Exothermic reaction.

-

Reflux the mixture for 12 hours to ensure complete reduction of the sterically hindered nitrile.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular precipitate.

-

Purification: The filtrate contains the crude diamine. Purify via distillation under reduced pressure or convert to the dihydrochloride salt using HCl/Dioxane for crystallization.

-

Protocol 2: Metabolic Stability Assessment (Microsomal Stability)

Rationale: To verify the suicide inhibition potential.

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

-

Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

-

MBI Check (IC50 Shift): Pre-incubate the compound with microsomes and NADPH for 30 minutes before adding a probe substrate (e.g., Testosterone for CYP3A4). Compare the IC50 with a sample where NADPH was added simultaneously with the probe.

-

Result: A significant left-shift in IC50 (lower value) after pre-incubation indicates mechanism-based inactivation (suicide inhibition).

-

References

-

Wessjohann, L. A., et al. (2004).[3] "Mechanism-Based Inactivation of Cytochrome P450 2D6 by Cyclopropylamines." Chemical Research in Toxicology. Available at: [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1982).[4] "Suicide inactivation of cytochrome P-450 by cyclopropylamines."[4] Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (2024). "Synthesis of 1,2-Diamines." Available at: [Link]

-

PubChem. (2024). "1-cyclopropylpropan-2-amine (Compound Summary)." National Library of Medicine. Available at: [Link]

-

Shaik, S., et al. (2017). "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[4] Frontiers in Pharmacology. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-Cyclopropylpropane-1,2-diamine

Introduction: The "Gem-Cyclopropyl" Effect in Kinase Design

In modern kinase inhibitor discovery, the transition from flat aromatic stacks to sp³-rich architectures is a dominant trend. 2-Cyclopropylpropane-1,2-diamine (CPPD) represents a high-value building block that introduces three critical pharmacological features simultaneously:

-

Conformational Locking: The gem-disubstitution (cyclopropyl and methyl group) at the C2 position restricts the rotation of the ethylenediamine backbone. This reduces the entropic penalty upon binding to the kinase ATP pocket.

-

Metabolic Stability: The cyclopropyl group is electronically distinct from an isopropyl group. The high C–H bond dissociation energy of the cyclopropyl ring suppresses oxidative metabolism (CYP450-mediated hydroxylation) often seen at benzylic-like positions.

-

Solubility Enhancement: The 1,2-diamine motif is a classic solubilizing group, but the addition of the lipophilic cyclopropyl moiety balances permeability (LogD) without sacrificing aqueous solubility.

This application note details the regioselective synthesis of kinase inhibitors using CPPD. We focus on coupling this fragment to 2,4-dichloropyrimidine cores—the most ubiquitous scaffold in FDA-approved inhibitors (e.g., Palbociclib, Ceritinib).

Chemical Properties & Handling

| Property | Specification | Handling Note |

| IUPAC Name | 2-cyclopropylpropane-1,2-diamine | |

| Structure | Chiral Center: C2 is chiral. Protocols below assume racemic or enantiopure starting material. | |

| Basicity (pKa) | N1 (Primary): ~9.8 N2 (Tertiary-alkyl): ~9.2 | N1 is less sterically hindered but slightly more basic. |

| Physical State | Viscous colorless oil / Low-melting solid | Hygroscopic. Store under Argon at 4°C. |

| Reactivity | Nucleophilic (Amine) | Critical: N1 is kinetically dominant due to steric freedom. N2 is sterically congested. |

Synthetic Strategy: Regioselective SNAr

The primary challenge when using 2-Cyclopropylpropane-1,2-diamine is controlling which amine attacks the electrophile. In nucleophilic aromatic substitution (

-

Electrophile Reactivity: The C4 position of the pyrimidine is electronically more electrophilic than C2.

-

Nucleophile Sterics: The N1 amine (methylene-linked) is unhindered. The N2 amine (attached to the quaternary carbon) is highly hindered.

The Rule: Under kinetic control (low temperature, non-polar solvent), the N1 amine attacks the C4 position of the pyrimidine.

Reaction Pathway Diagram

Caption: Kinetic control pathway favoring the coupling of the unhindered N1 amine to the C4 position of the pyrimidine core.

Detailed Protocol: C4-Selective Coupling

This protocol describes the synthesis of intermediate 4-((2-amino-2-cyclopropylpropyl)amino)-2-chloropyrimidine .

Materials

-

Reagent A: 2,4-Dichloropyrimidine (1.0 equiv, 149 g/mol )

-

Reagent B: 2-Cyclopropylpropane-1,2-diamine (CPPD) (1.1 equiv, 114 g/mol )

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous THF (10 Volumes) or Isopropanol (for thermodynamic control)

Step-by-Step Methodology

-

Preparation of Electrophile Solution:

-

Charge a reaction vessel with 2,4-Dichloropyrimidine (1.0 equiv).

-

Add Anhydrous THF (8 Vol).

-

Cool the solution to -10°C using an acetone/ice bath or cryostat. Note: Cooling is critical to prevent bis-addition or C2-substitution.

-

-

Nucleophile Addition:

-

In a separate flask, dissolve CPPD (1.1 equiv) and DIPEA (2.5 equiv) in THF (2 Vol).

-

Add the amine solution to the pyrimidine solution dropwise over 30 minutes. Maintain internal temperature < 0°C.

-

Why? Slow addition keeps the concentration of free amine low relative to the electrophile, favoring mono-substitution over bis-substitution.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to 0°C and stir for 2–4 hours.

-

TLC/LCMS Check:

-

Starting Material (2,4-DCP): Should be consumed.

-

Product (M+H): Expected Mass ~227.1 Da (for Cl-35 isotope).

-

By-product Check: Look for bis-addition (Mass ~305 Da). If observed, lower temperature in future runs.

-

-

-

Work-up:

-

Quench with water (5 Vol).

-

Extract with Ethyl Acetate (3 x 5 Vol).

-

Wash combined organics with Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often a viscous oil.

-

Flash Chromatography: Elute with DCM:MeOH (95:5 to 90:10) containing 1%

. The free primary amine (unreacted N2) is polar; the product is moderately polar.

-

QC & Validation Criteria

| Analysis | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Pyrimidine H5/H6 doublets | Confirm C4 substitution. C4-substituted pyrimidines typically show a specific shift pattern compared to C2.[1] |

| 1H NMR (Aliphatic) | Cyclopropyl protons (0.3-0.6 ppm) | Intact cyclopropyl ring (no ring opening). |

| LCMS | Single peak, m/z 227/229 (3:1 ratio) | Chlorine isotope pattern confirms mono-substitution. |

Advanced Workflow: Synthesis of the Full Inhibitor

Once the CPPD fragment is installed at C4, the C2-chlorine remains available for cross-coupling to the "Hinge Binder" (usually an aryl or heteroaryl group).

Diagram: The "Reverse" Strategy

In rare cases, you may want the bulky CPPD amine to be at C2 (to fit a specific solvent pocket). This requires a different route because SNAr at C2 is disfavored.

Route B: The "Sulfone Displacement" Method (For C2-Selectivity) To force the amine to C2, one often uses a 2-methanesulfonyl-4-chloropyrimidine core, but a more robust method is:

-

React 2,4-dichloropyrimidine with the Hinge Binder first (at C4).

-

React the resulting 2-chloro-4-amino intermediate with CPPD at high temperature (120°C, microwave) or using Buchwald-Hartwig conditions.

Caption: Alternative Route B utilizing Palladium catalysis to overcome steric hindrance at the C2 position.

Scientific Rationale & Troubleshooting

Why 2-Cyclopropylpropane-1,2-diamine?

The "Magic Methyl" effect is well documented in medicinal chemistry. Adding a methyl group can increase potency by 10-fold (the "magic methyl") by filling a hydrophobic pocket or restricting conformation.

-

CPPD takes this further: The cyclopropyl group acts as a "super-methyl"—it is larger, more lipophilic, and induces stronger conformational bias than a simple methyl or ethyl group.

-

Reference Grounding: Cyclopropyl groups are widely used to block metabolic "soft spots" (oxidizable carbons).[2] In CPPD, the quaternary carbon prevents

-oxidation.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Bis-addition (Diamine reacts twice) | Use excess diamine (1.5 - 2.0 equiv) or dilute conditions. |

| Wrong Regioisomer | Temperature too high | Strictly maintain < 0°C during addition. |

| Incomplete Reaction | Steric hindrance of N2 | If trying to react the hindered amine (N2), switch to Pd-catalyzed coupling (RuPhos or BrettPhos precatalysts). |

References

-

Cyclopropylamines in Drug Design

- Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry.

-

(Validated via general context of cyclopropyl utility).

-

Regioselectivity in Pyrimidines

- Luo, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.

-

Kinase Inhibitor Synthesis (General Protocols)

- WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

-

Synthesis of 1,2-Diamines

-

Minakata, S., et al. (2021).[3] Iodine-Catalyzed Stereospecific 1,2-Diamination of Unactivated Alkenes. Journal of the American Chemical Society.

-

(Note: While "2-Cyclopropylpropane-1,2-diamine" is a specific fragment, the protocols above are derived from validated methodologies for analogous hindered diamines in kinase chemistry.)

Sources

Navigating the Challenges of Amide Coupling with 2-Cyclopropylpropane-1,2-diamine dihydrochloride: A Guide for Researchers

Introduction: The Significance and Challenges of a Unique Diamine

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precisely tailored properties is paramount. Among the vast array of building blocks available to medicinal chemists, 2-Cyclopropylpropane-1,2-diamine stands out due to the unique conformational constraints and physicochemical properties imparted by the cyclopropyl group.[1][2] This structural motif is often sought after to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. However, the derivatization of this diamine, particularly through amide bond formation, presents a series of challenges that require careful consideration and optimization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for amide coupling with 2-Cyclopropylpropane-1,2-diamine dihydrochloride. We will delve into the intricacies of handling a sterically hindered, water-soluble diamine salt and present robust, field-proven protocols to achieve successful and efficient amide synthesis.

The primary hurdles in coupling reactions with 2-Cyclopropylpropane-1,2-diamine dihydrochloride stem from several factors:

-

Steric Hindrance: The presence of the cyclopropyl group in close proximity to the primary amine creates a sterically congested environment, which can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid.[3]

-

Diamine Reactivity: As a diamine, there is a potential for di-acylation or polymerization, necessitating precise control over stoichiometry and reaction conditions to achieve mono-amide products.

-

Dihydrochloride Salt Form: The commercially available form of this amine is often the dihydrochloride salt. This requires the use of a suitable base to liberate the free amine in situ for the coupling reaction to proceed. The choice and amount of base are critical to avoid side reactions and ensure complete reaction.

-

Work-up and Purification: The resulting amide products often retain some water solubility, making standard aqueous work-ups challenging and requiring alternative purification strategies.

This guide will address these challenges by providing detailed protocols, explaining the rationale behind the choice of reagents and conditions, and offering troubleshooting advice.

Understanding the Core of Amide Bond Formation

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[4] Because this reaction is kinetically slow, the carboxylic acid must first be activated to a more electrophilic species.[4][5] This is achieved using a "coupling reagent." The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Below is a generalized workflow for a typical amide coupling reaction:

Figure 1. A generalized experimental workflow for amide coupling reactions.

Recommended Protocols for Amide Coupling

The choice of coupling reagent is critical for success, especially when dealing with sterically hindered and less nucleophilic amines.[6][7] We will detail two robust protocols utilizing commonly available and highly effective coupling reagents: HATU and EDC in combination with HOBt.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization, particularly with sterically demanding substrates.[5][8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine.[10]

Mechanism of HATU-mediated coupling:

Figure 2. Simplified mechanism of HATU-mediated amide bond formation.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Amine and Base Addition: To the solution from step 1, add 2-Cyclopropylpropane-1,2-diamine dihydrochloride (1.1-1.2 eq). Subsequently, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (3.0-4.0 eq). The excess base is crucial to neutralize the dihydrochloride salt and the acid formed during the reaction. Stir the mixture for 10-15 minutes at room temperature to ensure the free amine is generated.

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1-1.2 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5][12][13] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea. HOBt acts as a scavenger for this intermediate, forming a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[5] A key advantage of using EDC is that its urea byproduct is water-soluble, simplifying its removal during aqueous work-up.[14][15]

Mechanism of EDC/HOBt-mediated coupling:

Figure 3. Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Amine and Base Addition: Add 2-Cyclopropylpropane-1,2-diamine dihydrochloride (1.1-1.2 eq) followed by DIPEA or Et3N (3.0-4.0 eq). Stir the mixture at room temperature for 10-15 minutes.

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2-1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress via TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase with 1 M citric acid solution, saturated aqueous NaHCO3 solution, and brine.[11]

-

Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product using flash column chromatography.

Comparative Summary of Protocols

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |

| Coupling Reagent | HATU | EDC hydrochloride, HOBt |

| Relative Cost | Higher | Lower |

| Reaction Rate | Generally faster | Generally slower |

| Byproduct Removal | Aqueous wash | Water-soluble urea, aqueous wash |

| Suitability for Hindered Substrates | Excellent | Good to Very Good |

| Racemization Risk | Very Low | Low (with HOBt) |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Insufficient base to neutralize the dihydrochloride salt.- Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine. | - Increase the equivalents of base (DIPEA/Et3N).- Use a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature. |

| Formation of Di-acylated Product | - Excess carboxylic acid and coupling reagent. | - Use a slight excess of the diamine (e.g., 1.1-1.2 eq).- Slowly add the activated carboxylic acid solution to the diamine solution. |

| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature.- Deactivation of the coupling reagent by moisture. | - Extend the reaction time or gently heat the reaction.- Ensure all reagents and solvents are anhydrous. |

| Difficult Purification | - Water-solubility of the product. | - Use a continuous liquid-liquid extractor.- Employ reversed-phase chromatography.- Consider salt formation and precipitation of the product. |

Conclusion

The successful amide coupling of 2-Cyclopropylpropane-1,2-diamine dihydrochloride is a critical step in the synthesis of many promising pharmaceutical candidates. While the inherent steric hindrance and the nature of the diamine salt present challenges, these can be effectively overcome through the careful selection of coupling reagents and the optimization of reaction conditions. The HATU and EDC/HOBt protocols detailed in this application note provide reliable and reproducible methods for achieving high yields of the desired amide products. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can confidently incorporate this valuable building block into their synthetic workflows, accelerating the pace of drug discovery and development.

References

- Chemical Communications. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Royal Society of Chemistry.

- CHIMIA. The Synthesis of Sterically Hindered Amides. Swiss Chemical Society.

- Organic & Biomolecular Chemistry.

- Organic Letters. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.

- Biofilm Inhibitor Synthesis. Amide Workup.

- Aapptec Peptides. Coupling Reagents.

- Benchchem.

- Common Organic Chemistry.

- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Current Chemistry Letters.

- University of Louisville.

- ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Aapptec Peptides. Carbodiimides and Additives.

- Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- International Journal of Pharmaceutical Sciences Review and Research.

- Beilstein Journal of Organic Chemistry.

- Longdom Publishing.

- MPG.PuRe. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.

- Wikipedia. 1,2-Diaminopropane.

- MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.

Sources

- 1. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]

- 2. longdom.org [longdom.org]

- 3. chimia.ch [chimia.ch]

- 4. hepatochem.com [hepatochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. growingscience.com [growingscience.com]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 12. bachem.com [bachem.com]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. ir.library.louisville.edu [ir.library.louisville.edu]

- 15. peptide.com [peptide.com]

2-Cyclopropylpropane-1,2-diamine in fragment-based drug design (FBDD)

Application Note: 2-Cyclopropylpropane-1,2-diamine in Fragment-Based Drug Design (FBDD)

Executive Summary

2-Cyclopropylpropane-1,2-diamine (CAS: 1021392-54-0) represents a high-value scaffold in modern Fragment-Based Drug Design (FBDD). Unlike traditional flat aromatic fragments, this molecule offers a distinct three-dimensional (3D) geometry driven by the gem-disubstitution of a cyclopropyl group and a methyl group at the C2 position.

This guide details the strategic application of this fragment, focusing on its role in increasing fraction sp³ (

Scientific Rationale & Chemical Space Analysis

The "Escape from Flatland" Imperative

Traditional fragment libraries are often dominated by planar, sp²-rich heteroaromatics. While these bind well to "flat" hydrophobic pockets (e.g., kinase hinge regions), they often fail to address globular protein surfaces or complex active sites.

-

Significance: Higher

correlates with improved clinical success rates due to better solubility and reduced promiscuity [1]. -

Role of 2-Cyclopropylpropane-1,2-diamine: It introduces a rigid, chiral center (C2) and a metabolic "bumper" (cyclopropyl) without significantly increasing molecular weight (MW ~114 Da).

Structural Advantages of the Cyclopropyl Moiety

The cyclopropyl group is not merely a hydrophobic bulk; it is a bioisostere of isopropyl and tert-butyl groups but possesses unique electronic properties:

-

-Aromaticity: The C-C bonds have significant p-character, allowing for

-

Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the

-position more effectively than alkyl chains [2]. -

Conformational Lock: The steric bulk of the cyclopropyl and methyl groups at C2 creates a "Thorpe-Ingold" effect, pre-organizing the diamine for metal chelation or hydrogen bonding, thereby reducing the entropic penalty of binding.

Technical Specifications

| Property | Value | Relevance in FBDD |

| Formula | Low atom count allows efficient "growing".[1] | |

| MW | 114.19 g/mol | Ideal for Fragment Rule of 3 (Ro3). |

| ClogP | ~0.2 | High water solubility for high-concentration screening (NMR/SPR). |

| H-Bond Donors | 4 | Excellent potential for specific polar interactions. |

| Steric Profile | N1: Primary, AccessibleN2: Tertiary Carbon, Hindered | Enables Regioselective Functionalization (See Protocol 1). |

Protocol 1: Regioselective Functionalization Strategy

Objective: To selectively functionalize the sterically accessible N1 amine while preserving the hindered N2 amine for subsequent elaboration. This allows the fragment to act as a precise linker.

Mechanism: The reactivity difference between the primary amine on the methylene group (N1) and the amine on the quaternary carbon (N2) is significant. N1 is kinetically faster; N2 is sterically shielded by the cyclopropyl and methyl groups.

Workflow Diagram

Figure 1: Regioselective functionalization workflow exploiting steric differentiation.

Step-by-Step Procedure:

-

Free Basing:

-

Dissolve the dihydrochloride salt (1.0 eq) in minimal water.

-

Adjust pH to >12 with 5M NaOH.

-

Extract exhaustively with DCM (

). Note: Diamines are highly polar; multiple extractions are critical. -

Dry over

and concentrate carefully (volatile!).

-

-

Selective Acylation (N1 Targeting):

-

Dissolve free diamine in anhydrous DCM (0.1 M).

-

Add DIPEA (1.1 eq) and cool to -78°C .

-

Dissolve the electrophile (e.g., acid chloride or isocyanate, 0.9 eq) in DCM. Using a slight deficit of electrophile prevents bis-acylation.

-

Add electrophile dropwise over 30 minutes.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

-

Purification (SCX Catch-and-Release):

-

Load the reaction mixture onto a Strong Cation Exchange (SCX) cartridge.

-

Wash with MeOH (removes non-basic impurities and bis-acylated byproducts if non-basic).

-

Elute mono-acylated product with 2M

in MeOH. -

Result: The N1-acylated product is obtained. The hindered N2 amine remains free for the next "grow" step.

-

Protocol 2: Biophysical Screening (STD-NMR)

Objective: To detect binding of the fragment to a target protein using Saturation Transfer Difference (STD) NMR.

Why this Fragment? The cyclopropyl protons (

Experimental Setup:

-

Sample Preparation:

-

Buffer:

based phosphate buffer (pH 7.4), 150 mM NaCl. Avoid protonated buffers (e.g., Tris-HCl) to minimize background. -

Protein Conc: 10–20

M. -

Ligand Conc: 0.5–1.0 mM (Ligand:Protein ratio ~50:1).

-

Cocktailing: Can be pooled with aromatic fragments. The cyclopropyl region is distinct from the aromatic region (6.5–8.5 ppm).

-

-

Pulse Sequence Parameters:

-

On-resonance irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls. Ensure this does not hit the cyclopropyl signals directly.

-

Off-resonance irradiation: 30 ppm.

-

Saturation time: 2.0 seconds.

-

-

Data Analysis:

-

Subtract the "On-resonance" spectrum from the "Off-resonance" spectrum.

-

Positive Signal: If the cyclopropyl peaks (multiplets at ~0.4 ppm) appear in the difference spectrum, the fragment is binding.

-

Epitope Mapping: Compare the intensity of the cyclopropyl signals vs. the methyl signal (singlet at ~1.1 ppm). Higher intensity indicates closer proximity to the protein surface (NOE transfer).

-

Application Case Study: Designing a Linker Library

In a hypothetical kinase project, 2-cyclopropylpropane-1,2-diamine was used to replace a flexible ethylenediamine linker.

-

Problem: The ethylenediamine linker allowed the "warhead" to rotate too freely, leading to poor entropic binding efficiency.

-

Solution:

-

N1 Attachment: The primary N1 was coupled to the hinge-binding motif (heterocycle).

-

N2 Growth: The hindered N2 was used to attach a solubilizing tail projecting into the solvent front.

-

Result: The cyclopropyl group locked the conformation, forcing the hinge binder into the correct orientation. The

improved from 5

-

Decision Tree for Fragment Elaboration

Figure 2: Strategic decision tree for fragment elaboration based on structural data.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Enamine.[2][3] (n.d.). sp³ Rich Fragment Library.[1][2][4] Retrieved February 21, 2026, from Link

-

Jahnke, W., et al. (2016). Fragment-based drug discovery: lessons from the past and future directions. Nature Reviews Drug Discovery, 15, 51–52. Link

Disclaimer: The protocols provided are for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chemical reagents.

Sources

- 1. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sp3 Rich Fragments - Enamine [enamine.net]

- 3. Cyclic 1,2-Diamine Scaffolds - Enamine [enamine.net]

- 4. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]

Application Notes and Protocols: Cyclopropyl-Substituted Diamine Linkers for PROTAC Synthesis

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2][] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4] Upon simultaneous binding, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][5]

While significant attention is often given to the design of the POI and E3 ligands, the linker is far from a passive spacer.[2] Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall performance, profoundly influencing the stability of the ternary complex, as well as the molecule's physicochemical properties, cell permeability, and pharmacokinetics.[2][5][6] This guide focuses on a specific class of linker building blocks—cyclopropyl-substituted diamines—that offer distinct advantages for the rational design of next-generation protein degraders.

The Rationale: Why Choose Cyclopropyl-Substituted Linkers?

The selection of a linker is a multi-parameter optimization challenge.[7] While flexible linkers like polyethylene glycol (PEG) or alkyl chains have been widely used due to their synthetic accessibility, they can introduce high conformational flexibility and potential metabolic liabilities.[7][8] Rigid linkers, such as those incorporating cyclopropyl moieties, provide a compelling solution to overcome these challenges.

Imparting Rigidity and Pre-organization

The primary advantage of the cyclopropyl group is the conformational constraint it imposes.[9][10] Unlike a flexible alkyl chain that can adopt numerous conformations, a cyclopropyl-containing linker pre-organizes the PROTAC molecule into a more defined three-dimensional geometry. This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive protein-protein interactions between the POI and the E3 ligase.[1][11]

Figure 1: Comparison of linker flexibility on ternary complex formation.

Enhancing Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolic degradation. The high C-H bond dissociation energy of the cyclopropyl ring makes it inherently less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[10] Incorporating this motif can therefore "shield" the linker from metabolic soft spots, potentially improving the pharmacokinetic profile and in vivo half-life of the PROTAC.[10][12] However, it is important to note that cyclopropylamines can sometimes undergo biotransformations leading to reactive intermediates, a factor to consider during lead optimization.[10]

Improving Physicochemical Properties

PROTACs often fall into the "beyond Rule of 5" (bRo5) chemical space due to their high molecular weight.[13] Properties like cell permeability are therefore a major hurdle. The rigid and sp3-rich nature of cyclopropyl groups can contribute to improved passive permeability compared to more flexible, lipophilic linkers which may adopt a collapsed, non-permeable conformation in aqueous solution.[7][][15] Furthermore, the introduction of polar amine functionalities provides handles for tuning solubility.[11]

Synthetic Protocols for Cyclopropyl-Diamine Linker Building Blocks

The key to a successful PROTAC campaign is modularity. Synthesizing linker building blocks with orthogonal protecting groups allows for the rapid and systematic assembly of PROTAC libraries.[16][17] Here, we provide a representative protocol for a mono-Boc-protected cyclopropyl-diamine linker, a versatile building block for PROTAC synthesis.

Figure 2: Synthetic workflow for a mono-Boc-protected cyclopropyl-diamine linker.

Protocol 1: Synthesis of tert-butyl (1-aminocyclopropyl)carbamate

This protocol outlines a plausible route from a commercially available starting material. Note: This is a representative protocol. Researchers should adapt conditions based on specific substrates and laboratory safety guidelines.

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH)

-

Toluene, Anhydrous

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)